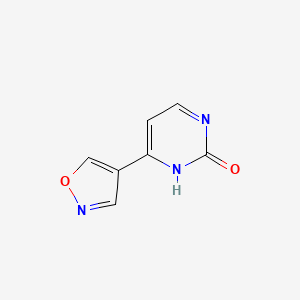
6-Azido-1H-indole
Übersicht
Beschreibung
6-Azido-1H-indole is an organic compound that belongs to the class of azidoindoles. It is characterized by the presence of an azido group (-N₃) attached to the sixth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .
Vorbereitungsmethoden
The synthesis of 6-Azido-1H-indole can be achieved through several methods:
Iodine-Mediated Azidation: This method involves the use of iodine as a mediator to introduce the azido group onto the indole ring.
Metal-Catalyzed Azidation: Transition metals such as copper or palladium are used to catalyze the azidation process.
Electrochemical Azidation: This method employs electrochemical techniques to facilitate the azidation reaction.
Photochemical Azidation: Light-induced reactions are used to introduce the azido group.
Combination of Oxidant and Azide Source: This method uses an oxidant in combination with an azide source to achieve azidation.
Nucleophilic Azidation: Nucleophilic substitution reactions are employed to introduce the azido group.
Analyse Chemischer Reaktionen
6-Azido-1H-indole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction and the aza-Wittig reaction.
Cycloaddition: The azido group can undergo cycloaddition reactions to form triazoles.
Common reagents used in these reactions include sodium azide (NaN₃), trimethylsilyl azide (TMSN₃), and azidoiodinane . Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
6-Azido-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Azido-1H-indole involves the formation of reactive intermediates such as nitrenes and triazoles. These intermediates can interact with various molecular targets, leading to biological effects. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
6-Azido-1H-indole can be compared with other azidoindoles and indole derivatives:
5-Azido-1H-indole: Similar to this compound but with the azido group at the fifth position.
7-Azido-1H-indole: The azido group is attached at the seventh position.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
The uniqueness of this compound lies in its specific reactivity and the position of the azido group, which influences its chemical and biological properties .
Eigenschaften
IUPAC Name |
6-azido-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSOYAYNIYMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668539 | |
| Record name | 6-Azido-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81524-75-6 | |
| Record name | 6-Azido-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


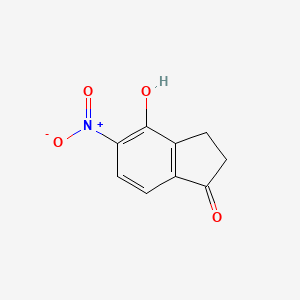

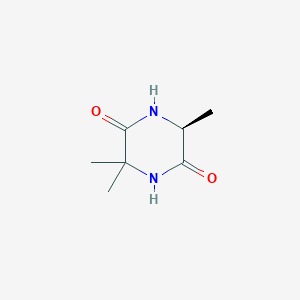

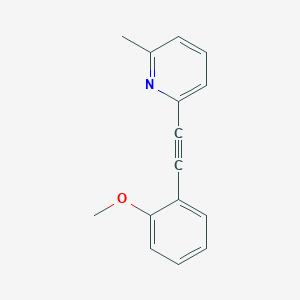
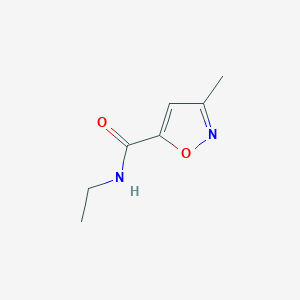
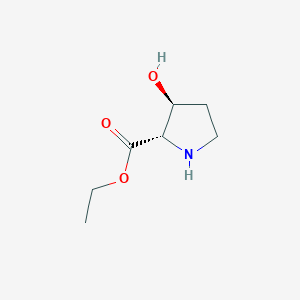
![5-Ethoxy-thiazolo[5,4-b]pyridin-2-ylamine](/img/structure/B1499513.png)

![3-Methylpyrido[3,4-b]pyrazine](/img/structure/B1499515.png)
